[5-(1,3-benzodioxol-5-yl)-8-methyl-5,7,9,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,10,12,14-heptaen-3-yl] acetate
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Overview
Description
3-(1,3-benzodioxol-5-yl)-5-methyl-3H-pyrrolo[2’,3’:4,5]pyrimido[1,6-a]benzimidazol-1-yl acetate is a complex organic compound with a unique structure that combines several aromatic and heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-5-methyl-3H-pyrrolo[2’,3’:4,5]pyrimido[1,6-a]benzimidazol-1-yl acetate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of intermediate compounds through various reactions such as cyclization, condensation, and acetylation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory synthesis. industrial methods often focus on optimizing reaction conditions for scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzodioxol-5-yl)-5-methyl-3H-pyrrolo[2’,3’:4,5]pyrimido[1,6-a]benzimidazol-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-(1,3-benzodioxol-5-yl)-5-methyl-3H-pyrrolo[2’,3’:4,5]pyrimido[1,6-a]benzimidazol-1-yl acetate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug candidate.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-5-methyl-3H-pyrrolo[2’,3’:4,5]pyrimido[1,6-a]benzimidazol-1-yl acetate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(1,3-benzodioxol-5-yl)-5-methyl-3H-pyrrolo[2’,3’:4,5]pyrimido[1,6-a]benzimidazol-1-yl acetate include:
- 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
- Pyrrolidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-, (E,E)-
- 2-Propenal, 3-(1,3-benzodioxol-5-yl)-
Uniqueness
The uniqueness of 3-(1,3-benzodioxol-5-yl)-5-methyl-3H-pyrrolo[2’,3’:4,5]pyrimido[1,6-a]benzimidazol-1-yl acetate lies in its complex structure, which combines multiple aromatic and heterocyclic rings. This unique structure may confer specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
850751-13-2 |
---|---|
Molecular Formula |
C22H16N4O4 |
Molecular Weight |
400.4g/mol |
IUPAC Name |
[5-(1,3-benzodioxol-5-yl)-8-methyl-5,7,9,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,10,12,14-heptaen-3-yl] acetate |
InChI |
InChI=1S/C22H16N4O4/c1-12-23-21-20(22-24-15-5-3-4-6-16(15)26(12)22)19(30-13(2)27)10-25(21)14-7-8-17-18(9-14)29-11-28-17/h3-10H,11H2,1-2H3 |
InChI Key |
CDQRPMKZGFXYTP-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C(=CN2C3=CC4=C(C=C3)OCO4)OC(=O)C)C5=NC6=CC=CC=C6N15 |
Canonical SMILES |
CC1=NC2=C(C(=CN2C3=CC4=C(C=C3)OCO4)OC(=O)C)C5=NC6=CC=CC=C6N15 |
Origin of Product |
United States |
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